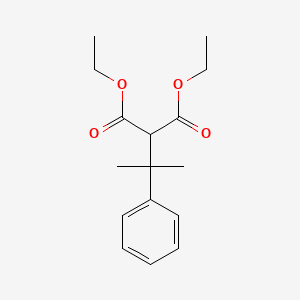










|
REACTION_CXSMILES
|
[C:1]1([Mg]Br)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9](=[C:12]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[C:13]([O:15][CH2:16][CH3:17])=[O:14])([CH3:11])[CH3:10].[OH-].[K+]>C(O)C>[CH2:16]([O:15][C:13](=[O:14])[CH:12]([C:9]([CH3:10])([CH3:11])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH3:17] |f:2.3|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)[Mg]Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)=C(C(=O)OCC)C(=O)OCC
|
|
Name
|
diester
|
|
Quantity
|
42.1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
8.48 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was evaporated on the rotary evaporator to a residue
|
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with water
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
|
Type
|
CUSTOM
|
|
Details
|
to remove unreacted
|
|
Type
|
TEMPERATURE
|
|
Details
|
The aqueous phase was cooled to 5° C.
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C(C(=O)OCC)C(C1=CC=CC=C1)(C)C)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 27.3 g | |
| YIELD: PERCENTYIELD | 84% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |